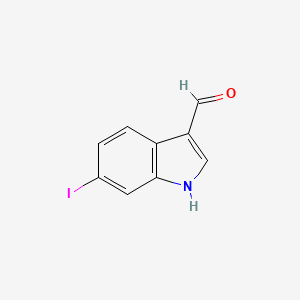![molecular formula C8H9FO2 B3214980 [2-Fluoro-3-(hydroxymethyl)phenyl]methanol CAS No. 1156520-40-9](/img/structure/B3214980.png)
[2-Fluoro-3-(hydroxymethyl)phenyl]methanol
Overview
Description
[2-Fluoro-3-(hydroxymethyl)phenyl]methanol, also known as 2-F-3-HMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenylmethanol and contains a fluorine and hydroxyl group on its aromatic ring.
Mechanism of Action
The exact mechanism of action of [2-Fluoro-3-(hydroxymethyl)phenyl]methanol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the survival of viruses, bacteria, and cancer cells. It has been shown to inhibit the activity of RNA polymerase, an enzyme that is required for the replication of RNA viruses, such as influenza virus. It has also been found to inhibit the activity of topoisomerase, an enzyme that is essential for the replication of DNA in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, viruses, and cancer cells in vitro. In addition, it has also been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-Fluoro-3-(hydroxymethyl)phenyl]methanol is its broad-spectrum activity against various pathogens, including viruses, bacteria, and fungi. It has also been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine its long-term safety and efficacy.
Future Directions
There are several future directions for the research on [2-Fluoro-3-(hydroxymethyl)phenyl]methanol. One of the most promising directions is the development of new drugs based on this compound. It has been shown to have broad-spectrum activity against various pathogens, making it a potential candidate for the treatment of infectious diseases. In addition, it has also been found to have selective activity against cancer cells, making it a potential candidate for cancer therapy. Another future direction is the optimization of the synthesis method to improve the yield and purity of the final product. Finally, more research is needed to determine the long-term safety and efficacy of this compound in vivo.
Scientific Research Applications
[2-Fluoro-3-(hydroxymethyl)phenyl]methanol has been found to have potential applications in various scientific fields. One of the most significant applications of this compound is in the development of new drugs. It has been shown to have antiviral, antibacterial, and antifungal properties, making it a promising candidate for the treatment of infectious diseases. In addition, it has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
[2-fluoro-3-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBQJSDOTHNMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



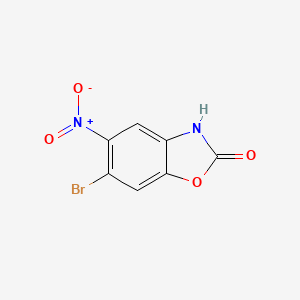
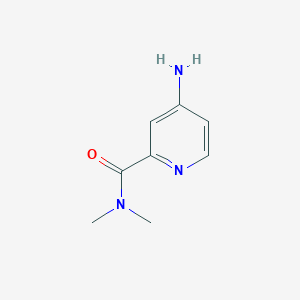
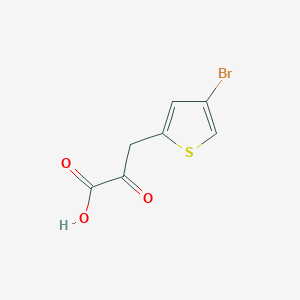
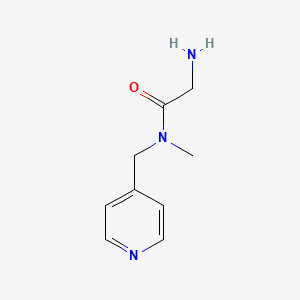
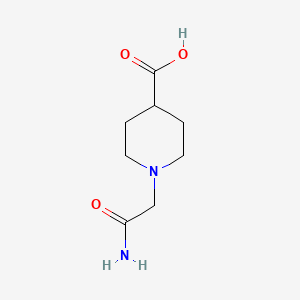
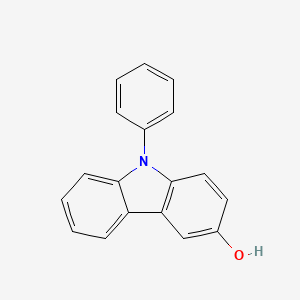
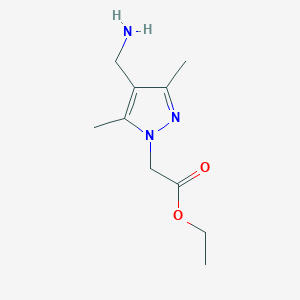
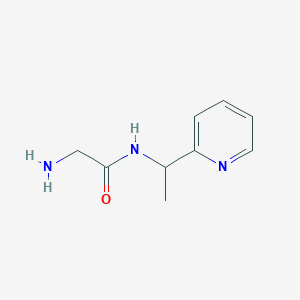
![2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3214951.png)
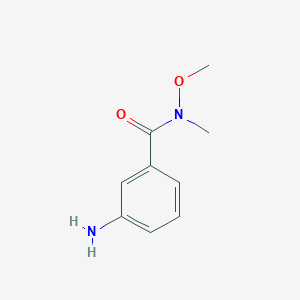
amine](/img/structure/B3214972.png)

![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)
